molecular formula C7H5ClN2S B13763991 2-Chloro-4-cyano-6-methylthiopyridine

2-Chloro-4-cyano-6-methylthiopyridine

Cat. No.: B13763991
M. Wt: 184.65 g/mol
InChI Key: YRJYOSNNBUYOLR-UHFFFAOYSA-N
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Description

2-Chloro-4-cyano-6-methylthiopyridine is a heterocyclic compound with the molecular formula C7H5ClN2S. It is a derivative of pyridine, characterized by the presence of a chlorine atom, a cyano group, and a methylthio group attached to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-cyano-6-methylthiopyridine typically involves the reaction of 4,6-diamino-3-cyano-2-methylthiopyridine with chloroacetyl chloride or acetic acid. This reaction yields the corresponding 6-acetamide derivatives . The reaction conditions often include the use of solvents like dioxane and the addition of reagents dropwise with stirring on an ice bath to control the reaction temperature .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-cyano-6-methylthiopyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles, leading to the formation of various derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less documented.

Common Reagents and Conditions

Common reagents used in reactions with this compound include thiols, secondary amines, and potassium thiocyanate . Reaction conditions often involve the use of solvents like ethanol and controlled temperatures to ensure the desired product formation .

Major Products Formed

Major products formed from reactions involving this compound include S-alkyl, N-alkyl, thiazole, pyrrole, thiophene, and thienopyridine derivatives .

Scientific Research Applications

2-Chloro-4-cyano-6-methylthiopyridine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology and Medicine:

    Industry: It is used in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-4-cyano-6-methylthiopyridine is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors, leading to changes in biological pathways. Further research is needed to elucidate the specific mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Chloro-4-cyano-6-methylthiopyridine include other chloropyridine derivatives such as 2-chloropyridine, 3-chloropyridine, and 4-chloropyridine . These compounds share structural similarities but differ in the position of the chlorine atom and other substituents.

Uniqueness

This compound is unique due to the presence of both a cyano group and a methylthio group on the pyridine ring, which imparts distinct chemical properties and reactivity compared to other chloropyridine derivatives .

Properties

Molecular Formula

C7H5ClN2S

Molecular Weight

184.65 g/mol

IUPAC Name

2-chloro-6-methylsulfanylpyridine-4-carbonitrile

InChI

InChI=1S/C7H5ClN2S/c1-11-7-3-5(4-9)2-6(8)10-7/h2-3H,1H3

InChI Key

YRJYOSNNBUYOLR-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=CC(=C1)C#N)Cl

Origin of Product

United States

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